Capryl alcohol-d18 Capryl alcohol-d18
Brand Name: Vulcanchem
CAS No.: 69974-54-5
VCID: VC8356661
InChI: InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D
SMILES: CCCCCCCCO
Molecular Formula: C8H18O
Molecular Weight: 148.34 g/mol

Capryl alcohol-d18

CAS No.: 69974-54-5

Cat. No.: VC8356661

Molecular Formula: C8H18O

Molecular Weight: 148.34 g/mol

* For research use only. Not for human or veterinary use.

Capryl alcohol-d18 - 69974-54-5

Specification

CAS No. 69974-54-5
Molecular Formula C8H18O
Molecular Weight 148.34 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-deuteriooxyoctane
Standard InChI InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D
Standard InChI Key KBPLFHHGFOOTCA-PBYHGZINSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
SMILES CCCCCCCCO
Canonical SMILES CCCCCCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Capryl alcohol-d18 is formally identified by the CAS registry number 69974-54-5 and the DSSTox Substance ID DTXSID00480823 . Its IUPAC name reflects the positions of deuterium substitution, emphasizing the isotopic enrichment at the 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio positions, with an additional deuterium atom on the hydroxyl group . The compound is alternatively labeled as 1-Octanol-d₁₈ in vendor catalogs, denoting 98 atom % deuterium enrichment .

Structural Features

The molecule retains the linear carbon chain of 1-octanol (CH₃(CH₂)₇OH), but deuterium atoms replace hydrogens at the specified positions. The hydroxyl group (-OD) further differentiates it from non-deuterated analogs. This structural modification impacts intermolecular interactions, as deuterium forms stronger hydrogen bonds than protium, influencing solubility and reactivity .

Table 1: Comparative Structural Properties of Capryl Alcohol and Capryl Alcohol-d18

PropertyCapryl Alcohol (1-Octanol)Capryl Alcohol-d18
Molecular FormulaC₈H₁₈OC₈H₁₈O (deuterated)
Molar Mass (g/mol)130.23148.34
Deuterium SubstitutionNone18 positions
Hydroxyl Group-OH-OD

Physicochemical Properties

Solubility and Reactivity

Synthesis and Isotopic Enrichment

Production Methods

Deuterated alcohols like Capryl alcohol-d18 are typically synthesized via acid-catalyzed H/D exchange reactions or by using deuterated starting materials. A common approach involves treating 1-octanol with D₂O in the presence of catalysts such as platinum or palladium, enabling selective deuterium incorporation . Sigma-Aldrich lists Capryl alcohol-d18 with 98 atom % deuterium purity, suggesting rigorous purification via distillation or chromatography .

Quality Control

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying isotopic purity. For example, ¹H NMR of Capryl alcohol-d18 would show suppressed proton signals at deuterated positions, while ²H NMR would confirm deuterium distribution .

Applications in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are indispensable in NMR for locking and shimming, but Capryl alcohol-d18’s primary utility lies as an internal standard or tracer in metabolic studies. Its predictable deuterium shifts aid in quantifying proton environments in complex mixtures .

Kinetic and Mechanistic Studies

Isotopic labeling enables researchers to track hydrogen/deuterium exchange in reaction mechanisms. For instance, in esterification reactions, Capryl alcohol-d18 could elucidate whether proton transfer occurs via a concerted or stepwise pathway .

Analytical Profiling Techniques

Spectroscopic Methods

  • Mass Spectrometry (MS): High-resolution MS can distinguish isotopic clusters, confirming deuterium enrichment levels .

  • Infrared (IR) Spectroscopy: The -OD stretch appears near 2500 cm⁻¹, shifted from the -OH stretch (~3300 cm⁻¹), providing a clear identifier .

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) separates Capryl alcohol-d18 from protiated analogs, with retention times slightly elongated due to increased molecular mass .

Table 2: Key Analytical Parameters for Capryl Alcohol-d18

TechniqueKey Observations
¹H NMRSuppressed signals at deuterated positions
²H NMRPeaks confirming deuterium distribution
GC-MSElevated m/z peaks due to deuterium
IR Spectroscopy-OD stretch at ~2500 cm⁻¹

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